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Compound of Interest

2-Tert-butoxycarbonylamino-3-
Compound Name: S
methylbenzoic acid

Cat. No.: B1334087

An In-depth Technical Guide to the Physical Properties of 2-Tert-butoxycarbonylamino-3-
methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butoxycarbonylamino-3-methylbenzoic acid is a synthetically valuable organic
compound. As a derivative of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), it
belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) protecting
group on the amine is of paramount importance in multi-step organic synthesis, particularly in
peptide synthesis and the construction of complex pharmaceutical intermediates. The Boc
group provides stability to the amine under a wide range of non-acidic conditions while allowing
for facile deprotection under mild acidic conditions. The strategic placement of the methyl and
carboxylic acid groups on the benzene ring makes it a versatile building block for creating
molecules with specific steric and electronic properties.

This guide provides a comprehensive overview of the core physical properties of 2-tert-
butoxycarbonylamino-3-methylbenzoic acid, supported by detailed experimental protocols
for their verification. The insights herein are designed to empower researchers to effectively
utilize this compound in their synthetic and drug development endeavors.
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Core Physical and Chemical Properties

A summary of the key identifying and physical properties of the compound is presented below.
This data is essential for reaction planning, safety assessment, and quality control.

Property Value Source

2-[(2-methylpropan-2-
IUPAC Name yl)oxycarbonylamino]-3- N/A

methylbenzoic acid

Molecular Formula C13H17NOa [1]

Molecular Weight 267.28 g/mol N/A

Melting Point 184-186 °C [1]
White to pale yellow crystalline

Appearance [2]
powder

MDL Number MFCD02682219 [1]

Not definitively assigned in
CAS Number ] N/A
public databases.

Detailed Analysis of Key Physical Properties
Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible physical properties used to
assess the purity of a crystalline solid. For 2-tert-butoxycarbonylamino-3-methylbenzoic
acid, a sharp melting range of 184-186 °C is indicative of high purity[1]. A broader melting
range (e.g., > 2 °C) or a depression in the melting point typically suggests the presence of
impurities, which disrupt the crystal lattice of the solid.

Causality in Measurement: The accurate determination of a melting point relies on a slow
heating rate (typically 1-2 °C per minute) as the sample approaches its expected melting
temperature. A rapid heating rate does not allow for thermal equilibrium between the sample
and the heating block, leading to a reading that is artificially high and a range that is
inaccurately broad.
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A detailed, self-validating protocol for melting point determination is provided in the
"Experimental Protocols" section.

Solubility Profile: Guiding Application and Purification

The solubility of a compound is critical for its use in chemical reactions, for its purification via
recrystallization, and for its formulation in biological assays. Based on its structure—a
carboxylic acid and a Boc-protected amine on an aromatic ring—a qualitative solubility profile
can be predicted:

» High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and
Dimethylformamide (DMF), where the compound can engage in hydrogen bonding and
dipole-dipole interactions.

e Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, and in
moderately polar solvents like ethyl acetate and acetone.

e Poor Solubility: Expected in nonpolar solvents such as hexanes and toluene, and in water at
neutral pH. Solubility in aqueous solutions is expected to increase significantly under basic
conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the
deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

A guantitative protocol for determining solubility is outlined in the "Experimental Protocols"
section.

Spectroscopic Profile: Structural Verification

While specific spectral data is not widely published, the structure of 2-tert-
butoxycarbonylamino-3-methylbenzoic acid allows for the confident prediction of its key
spectroscopic features. These features are essential for confirming the identity and structural
integrity of the compound after synthesis or before use.

IH NMR Spectroscopy (Expected Signals):
« tert-Butyl Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9H.

o Methyl Protons: A singlet corresponding to the aromatic methyl group, expected around 2.2-
2.4 ppm, integrating to 3H.
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e Aromatic Protons: Three protons on the benzene ring, which would appear as a multiplet or
as distinct doublets and triplets in the range of 7.0-8.0 ppm.

e N-H Proton: A broad singlet, typically in the range of 8.5-10.0 ppm, whose chemical shift can
be concentration-dependent.

» Carboxylic Acid Proton: A very broad singlet, often appearing far downfield (>10 ppm), which
is exchangeable with D20.

13C NMR Spectroscopy (Expected Signals):

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the
three equivalent methyl carbons (~28 ppm).

Methyl Carbon: Signal for the aromatic methyl group (~17-21 ppm).

Aromatic Carbons: Six distinct signals in the aromatic region (110-140 ppm).

Carbamate Carbonyl: A signal around 155 ppm.

Carboxylic Acid Carbonyl: A signal in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Expected Absorption Bands):

O-H Stretch: A very broad band from the carboxylic acid, typically centered around 2500-
3300 cm™.

e N-H Stretch: A moderate, sharp peak around 3300-3500 cm™1,

e C=0 Stretch: Two distinct carbonyl peaks. The carboxylic acid C=0 stretch will appear
around 1700-1725 cm~1, and the carbamate C=0 stretch will appear around 1680-1700
cm~L,

e C-O Stretch: Strong bands in the 1150-1250 cm~! region, corresponding to the C-O bonds of
the carboxylic acid and the carbamate.

Experimental Protocols
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The following protocols are designed as self-validating systems for the characterization of 2-
tert-butoxycarbonylamino-3-methylbenzoic acid.

Protocol 1: Determination of Melting Point via Capillary
Method

This protocol describes the standard method for obtaining an accurate melting point.

o Sample Preparation: Ensure the sample is completely dry and finely powdered. A small
amount is loaded into a capillary tube to a depth of 2-3 mm.

 Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

o Rapid Heating: Rapidly heat the apparatus to a temperature approximately 15-20 °C below
the expected melting point (184 °C).

o Equilibration and Slow Heating: Once the target temperature is reached, reduce the heating
rate to 1-2 °C per minute. This slow rate is crucial for ensuring thermal equilibrium and
obtaining an accurate reading.

o Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2).

» Validation: The melting range is reported as T1-Tz. A sharp range (< 2 °C) within the
expected 184-186 °C window validates the high purity of the sample.

Workflow for Purity Assessment via Melting Point
Determination
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Caption: Workflow for Melting Point Determination.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1334087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol 2: Quantitative Solubility Determination

This protocol uses the shake-flask method to determine the solubility in a given solvent at a
specific temperature (e.g., 25 °C).

o System Preparation: Add an excess amount of the compound to a known volume of the
chosen solvent (e.g., 10 mL of ethyl acetate) in a sealed vial. Adding excess solid ensures
that a saturated solution is formed.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period
(e.g., 24 hours) to ensure equilibrium is reached.

o Phase Separation: Allow the vial to stand undisturbed at the same temperature until the
excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

o Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00
mL) using a calibrated pipette.

o Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and carefully evaporate the
solvent completely under reduced pressure or a stream of nitrogen.

o Quantification: Weigh the vial containing the dried residue. The difference between this final
weight and the initial vial weight gives the mass of the dissolved solid.

o Calculation: Calculate the solubility in units such as g/L or mg/mL. The experiment should be
repeated at least three times to ensure reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Tert-butoxycarbonylamino-3-methylbenzoic acid
physical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334087#2-tert-butoxycarbonylamino-3-
methylbenzoic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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